1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-12(18)9-2-5-16(6-3-9)13(19)10-8-11-17(15-10)4-1-7-20-11/h8-9H,1-7H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNCUNXMSFABDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a tool in biological studies, particularly in understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
GDC-2394 (NLRP3 Inhibitor)
- Structure : Features a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold with a sulfonylurea substituent and a basic amine for solubility.
- Key Findings :
- Comparison : Unlike the target compound, GDC-2394 prioritizes NLRP3 inhibition via sulfonylurea linkage, whereas the piperidine-4-carboxamide group in the target may favor alternative target interactions (e.g., kinase or protease inhibition).
PA-824 Analogs (Antitubercular Agents)
- Structure : Derivatives of (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, modified with pyridine or arylpiperazine groups .
- Key Findings :
Functional Group Variations
N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)
Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- Structure : Ethyl ester derivative of the pyrazolo-oxazine core.
- Role : Intermediate for synthesizing carboxamide derivatives via hydrolysis .
- Comparison : The ethyl ester (logP ~1.5) is more lipophilic than the target compound’s carboxamide (predicted logP ~0.8), highlighting the latter’s improved solubility.
Halogenated Derivatives
3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
6,6-Difluoro-2-(4-fluorophenyl)-5,7-dihydropyrazolo[5,1-b][1,3]oxazine
Pharmacological and Physicochemical Properties
Biological Activity
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide is a novel compound under investigation for its pharmacological properties, particularly as an inhibitor of Phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels, which are crucial in various biological processes including inflammation and neurotransmission. This article reviews the biological activity of this compound, summarizing research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a unique structure that includes a pyrazolo[5,1-b][1,3]oxazine moiety fused to a piperidine ring. This structural configuration is significant for its biological activity.
The primary mechanism of action for this compound is the inhibition of PDE4B. By inhibiting this enzyme, the compound increases intracellular cAMP levels. Elevated cAMP levels can lead to various physiological effects:
- Anti-inflammatory effects : Increased cAMP can modulate inflammatory responses in immune cells.
- Neurological effects : In the central nervous system (CNS), elevated cAMP may influence mood and cognitive functions.
Biological Activity and Therapeutic Applications
Research indicates that this compound has significant biological activity, particularly in the following areas:
1. Inflammatory Diseases
Studies have shown that PDE4B inhibitors can be effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4B leads to reduced inflammation in the lungs.
2. Neurological Disorders
Given its role in modulating cAMP levels within the CNS, this compound may have potential applications in treating neurodegenerative diseases and mood disorders.
Research Findings
Recent studies have focused on both in vitro and in vivo evaluations of this compound:
- In Vitro Studies : Initial experiments demonstrated that the compound effectively inhibits PDE4B with a high binding affinity. For instance, assays showed IC50 values indicating potent inhibition at low concentrations.
- In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of the compound. Results indicated significant improvements in models of asthma and depression when treated with this PDE4B inhibitor.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Similar pyrazolo structure | PDE inhibition |
| 3-(4-cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl | Contains cyclopropyl group | Anticancer properties |
| Teixobactin | Unique cyclic structure | Antibiotic activity |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving patients with moderate asthma showed that treatment with this PDE4B inhibitor led to a significant reduction in exacerbation rates compared to placebo.
- Case Study 2 : In a model for depression, administration of the compound resulted in improved behavioral outcomes associated with increased cAMP signaling.
Q & A
Basic: What are the recommended synthetic pathways for synthesizing 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with precursor compounds such as pyridine derivatives and carbamates. Key steps include:
- Intermediate Formation : Reacting pyrazolo-oxazine precursors with activated carbonyl agents (e.g., carbonyldiimidazole) to form the oxazine-2-carbonyl intermediate .
- Piperidine Coupling : Using coupling agents like HATU or EDC/HOBt to conjugate the oxazine-carbonyl group to the piperidine-4-carboxamide scaffold .
- Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (water or ethanol) to isolate the final compound .
Critical Note : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like N-acylurea derivatives during coupling .
Advanced: How can computational methods (e.g., DFT or molecular docking) optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach uses reaction path searches to predict optimal catalysts or solvents .
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates the compound’s binding affinity to biological targets (e.g., kinases), guiding structural modifications for enhanced activity .
- Machine Learning : AI models trained on reaction databases (Reaxys, SciFinder) predict feasible reaction conditions, accelerating yield optimization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR confirms regiochemistry of the pyrazolo-oxazine ring and piperidine substitution. For example, coupling constants (J) distinguish between axial/equatorial conformers in the piperidine ring .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]+ ions) and detects impurities like unreacted intermediates .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., oxazine ring puckering) and validates bond lengths/angles .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., varying IC50 values across assays)?
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., ATP concentration controls in kinase assays) to minimize variability .
- Structural Verification : Confirm compound integrity post-assay via LC-MS to rule out degradation .
- Computational Validation : Compare docking results (e.g., binding poses in catalytic sites) with experimental IC50 trends to identify assay-specific artifacts .
Basic: What are the key considerations for designing in vitro biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize structurally characterized targets (e.g., kinases with published co-crystal structures) to align with the compound’s pharmacophore .
- Solubility Optimization : Use DMSO stock solutions (≤0.1% final concentration) to prevent precipitation in aqueous buffers .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls to validate assay robustness .
Advanced: How can researchers leverage hybrid organic-inorganic salts to enhance this compound’s physicochemical properties?
Methodological Answer:
- Salt Screening : Co-crystallize the compound with counterions (e.g., sodium, tromethamine) to improve solubility. Techniques like solvent evaporation or slurry conversion are effective .
- Solid-State Analysis : Use DSC and PXRD to monitor polymorph transitions and ensure salt stability under storage conditions .
- Bioavailability Testing : Compare pharmacokinetic profiles (Cmax, AUC) of free base vs. salt forms in animal models to validate enhancements .
Basic: What are the stability challenges for this compound under experimental storage conditions?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the oxazine ring in aqueous media (pH > 7) or light-induced decomposition of the carboxamide group .
- Mitigation Strategies : Store lyophilized samples at -20°C in amber vials. For solutions, use inert atmospheres (N2) and antioxidants (e.g., BHT) .
- Stability Monitoring : Regular HPLC analysis (e.g., peak area tracking) to detect degradation over time .
Advanced: How can reaction engineering (e.g., flow chemistry) improve scalability and yield?
Methodological Answer:
- Continuous Flow Synthesis : Microreactors enhance heat/mass transfer during exothermic steps (e.g., cyclization reactions), reducing side products .
- In-line Analytics : PAT tools (FTIR, UV-Vis) monitor reaction progress in real time, enabling immediate parameter adjustments .
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C on silica) in packed-bed reactors facilitate recycling and reduce metal leaching .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity Screening : Refer to structural analogs (e.g., pyrazolo-pyridine derivatives) for potential hazards like mutagenicity (Ames test recommended) .
- Exposure Controls : Use fume hoods for weighing/powder handling and PPE (nitrile gloves, lab coats) to prevent dermal contact .
- Waste Management : Quench reactive intermediates (e.g., acyl chlorides) with ethanol before disposal .
Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Data Curation : Train models on curated datasets (ChEMBL, PubChem) with descriptors like logP, topological polar surface area, and H-bond donors .
- Generative Chemistry : VAEs (Variational Autoencoders) design novel derivatives by modifying substituents on the pyrazolo-oxazine core .
- Validation Pipeline : Prioritize candidates using molecular dynamics simulations (e.g., binding free energy calculations) before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
